6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Physicochemical Properties Drug-likeness Scaffold Optimization

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 39030-53-0) is a heterocyclic small molecule with the formula C6H6N4O and a molecular weight of 150.14 g/mol, typically supplied at ≥95% purity. Its core structure, a [1,2,4]triazolo[4,3-b]pyridazine, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting potent inhibition against kinases such as c-Met, Pim-1, and LRRK2.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 39030-53-0
Cat. No. B1609292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
CAS39030-53-0
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=NN2C(=NNC2=O)C=C1
InChIInChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)
InChIKeyPQNIPAGBGCEHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one: A Defined Scaffold for Kinase Inhibitor Research


6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS 39030-53-0) is a heterocyclic small molecule with the formula C6H6N4O and a molecular weight of 150.14 g/mol, typically supplied at ≥95% purity . Its core structure, a [1,2,4]triazolo[4,3-b]pyridazine, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting potent inhibition against kinases such as c-Met, Pim-1, and LRRK2 [1][2]. The compound features a distinct substitution pattern, with a methyl group at the 6-position and a carbonyl at the 3-position, which are critical for its physicochemical properties and its role as a key synthetic intermediate .

Why 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Cannot be Replaced by Unsubstituted or Non-Carbonyl Analogs


Generic substitution of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one with the unsubstituted core (CAS 33050-35-0) or the 6-methyl pyridazine analog (CAS 18591-78-1) is not feasible for specific research applications. The 6-methyl group significantly alters the molecular lipophilicity and polar surface area (PSA) compared to the unsubstituted core, directly impacting membrane permeability, solubility, and target binding affinity in biological assays . Furthermore, the 3-one moiety is a crucial functional handle for further synthetic elaboration through alkylation or other reactions, a feature absent in the non-carbonyl analog 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine, making the target compound an indispensable intermediate for generating diverse compound libraries [1].

Quantitative Evidence for the Differentiation of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one


Defined Physicochemical Profile Differentiates the 6-Methyl-3-one Scaffold from its Unsubstituted Core

The introduction of a 6-methyl group onto the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one core demonstrably alters its calculated physicochemical properties compared to the unsubstituted core scaffold. Computational data from vendor sources provides a direct comparison of these values .

Physicochemical Properties Drug-likeness Scaffold Optimization

The 6-Methyl-3-one Scaffold is a Proven Precursor to Potent Dual Kinase Inhibitors

While the compound itself is a building block, its direct incorporation into larger molecular architectures leads to potent biological activity. A recent study demonstrates that derivatives synthesized from the [1,2,4]triazolo[4,3-b]pyridazine core yield compound 4g, a potent dual c-Met/Pim-1 inhibitor [1]. This contrasts with the unsubstituted core, which would lack the critical 6-methyl group found in many optimized leads .

Kinase Inhibition c-Met Pim-1 Anticancer

Functional Group Handles Enable Regiospecific Derivatization According to Established Patent Chemistry

The 3-one moiety of the compound provides a specific nucleophilic site for regiospecific alkylation, a key synthetic transformation detailed in foundational patents for this class. This contrasts with the non-carbonyl analog 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine, which requires different, often less selective, functionalization strategies [1].

Synthetic Chemistry Alkylation Building Block

Consistent Purity Specifications Across Reputable Vendors Ensure Assay Reproducibility

A survey of scientific vendors shows a uniform purity specification of ≥95% for the target compound, a standard not universally reported for all analogs, indicating a well-characterized and quality-controlled supply chain .

Analytical Chemistry Quality Control Reproducibility

Optimal Use Cases for Procuring 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one


Synthesis of Dual c-Met/Pim-1 Kinase Inhibitors for Oncology Research

The compound is the ideal starting scaffold for synthesizing a new class of dual c-Met/Pim-1 inhibitors. The evidence shows that derivatives of the [1,2,4]triazolo[4,3-b]pyridazine core can achieve potent IC50 values against these kinases (0.163 µM and 0.283 µM, respectively) [1]. The 6-methyl group and 3-one functionality are essential structural features for the activity and synthetic elaboration of these leads, making the target compound the correct and non-substitutable precursor for this specific anticancer research program.

Generation of Focused Libraries via Regiospecific N-Alkylation

For programs requiring regiospecific N-alkylation of the triazolopyridazine scaffold, this compound is the necessary starting material. As established by patent chemistry, the 3-one group serves as a functional handle for selective alkylation under standard conditions (K2CO3, DMF, alkyl halide) [2]. Using a non-carbonyl analog would block this entire synthetic avenue, making procurement of the correct 3-one compound strictly required for executing this validated synthetic strategy.

Physicochemical Optimization of Lead Compounds

When optimizing a hit compound from the [1,2,4]triazolo[4,3-b]pyridazine class, the precise impact of a small alkyl substituent on drug-likeness must be understood. The target compound offers a defined and quantifiable shift in lipophilicity (cLogP = -0.274) and polar surface area (PSA = 63.05 Ų) relative to the unsubstituted core . Procuring this specific analog allows medicinal chemists to experimentally measure these effects on solubility, permeability, and metabolic stability, providing a critical benchmark for structure-activity relationship (SAR) studies.

Development of LRRK2 Inhibitors for Parkinson's Disease

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a recognized core for developing potent and selective LRRK2 kinase inhibitors, a key therapeutic target for Parkinson's disease [3]. The target compound serves as the foundational building block for this specific chemical series, enabling research groups to explore and expand upon this validated scaffold in a structure-based drug design program.

Quote Request

Request a Quote for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.